Cas no 180966-61-4 (2-Propanamine,1-(2,4-dimethylphenoxy)-)

2-Propanamine,1-(2,4-dimethylphenoxy)- structure
180966-61-4 structure
Product Name:2-Propanamine,1-(2,4-dimethylphenoxy)-
CAS-nummer:180966-61-4
MF:C11H17NO
MW:179.258783102036
CID:113573
PubChem ID:4178
Update Time:2023-10-30

2-Propanamine,1-(2,4-dimethylphenoxy)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propanamine,1-(2,4-dimethylphenoxy)-
    • 1-(2,4-DIMETHYLPHENOXY)-2-PROPANAMINE
    • (2-((2,6-DIMETHYLPHENYL)OXY)-1-METHYLETHYL)AMINE
    • NCGC00162253-02
    • DivK1c_000834
    • NCGC00015659-06
    • NCGC00015659-10
    • Mexityl
    • C07220
    • Prestwick2_000241
    • BDBM50117271
    • KBio1_000834
    • Prestwick1_000241
    • 1-methyl-2-(2,6-xylyloxy)ethanamine
    • BSPBio_000022
    • 180966-61-4
    • 1-(2,6-Dimethylphenoxy)-2-propanamine
    • Lopac0_000784
    • EN300-54300
    • Mexiletine [INN:BAN]
    • 1-(2,6-dimethylphenoxy)propan-2-amine
    • Q420377
    • SDCCGSBI-0050762.P004
    • MEXILETINE [WHO-DD]
    • NCGC00015659-02
    • KBio2_004650
    • KBio2_002082
    • Mexiletine hydrochloride (Salt/Mix)
    • 1-(2',6'-Dimethylphenoxy)-2-aminopropane
    • BRD-A64092382-003-09-2
    • Spectrum3_000727
    • Mexiletina [INN-Spanish]
    • UNII-1U511HHV4Z
    • NCGC00015659-04
    • 1-(2,6-Dimethylphenoxy)-2-amino propane
    • 2-(2,6-Dimethyl-phenoxy)-1-methyl-ethylamine
    • 1-(2,6-dimethylphenoxy)-2-propanolamine
    • FT-0605484
    • Mexitil (TN)
    • Mexitil
    • SB45974
    • 2-(2-Aminopropoxy)-1,3-DiMethyl-Benzene Hydrochloride
    • KBioSS_002082
    • SPBio_002241
    • NCGC00015659-03
    • Mexitil (Salt/Mix)
    • 2-(2-aminopropoxy)-1,3-dimethylbenzene
    • NCGC00015659-08
    • Mexilitine
    • SBI-0050762.P003
    • MEXILETINE [VANDF]
    • 1-(2,6-Dimethylphenoxy)-2-aminopropane
    • SCHEMBL16081
    • CHEMBL558
    • D0X0RI
    • AB00053683
    • Mexiletinum [INN-Latin]
    • Mexiletina
    • CHEBI:6916
    • KBio2_007218
    • Mexiletene
    • BPBio1_000026
    • LS-68257
    • KBioGR_001270
    • (+/-)-1-(2,6-dimethylphenoxy)propan-2-amine
    • 1U511HHV4Z
    • NCGC00015659-11
    • 2-Amino-1-(2,6-dimethylphenoxy)propane
    • KBio3_001474
    • (2RS)-1-(2,6-dimethylphenoxy)-2-aminopropane
    • KOE-1173
    • BRN 2092205
    • NCGC00162253-01
    • 718619-78-4
    • Prestwick3_000241
    • mexiletin HCl
    • FT-0658952
    • 2-(2,6-dimethylphenoxy)-1-methyl-ethylamine
    • (+/-)-Mexiletine
    • Spectrum5_001279
    • Spectrum4_000795
    • MEXILETINE [INN]
    • 1-(2,6-Xylyloxy)-2-aminopropane
    • mexiletin hydrochloride
    • 1-(2,6-xylyloxy)-2-propylamine
    • (+-)-1-(2,6-dimethylphenoxy)propan-2-amine
    • BRD-A64092382-003-04-3
    • W-106874
    • KO1173
    • Mexiletinum
    • NCGC00015659-23
    • (+/-)-2-AMINO-1-(2',6'-DIMETHYLPHENOXY)PROPANE
    • dl-mexiletine
    • CCG-204869
    • NCGC00015659-13
    • GTPL2629
    • NCGC00015659-07
    • AB00053683_11
    • 2-Propanamine, 1-(2,6-dimethylphenoxy)-
    • NINDS_000834
    • IDI1_000834
    • MFCD00792471
    • DB00379
    • MEXILETINE [MI]
    • Mexiletine (INN)
    • NCGC00015659-09
    • BSPBio_002254
    • D08215
    • 31828-71-4
    • AKOS015890265
    • (RS)-Mexiletine
    • 2-(2,6-Dimethyl-phenoxy)-1-methyl-ethylamine(Mexiletine)
    • Mexiletinehydrochloride
    • EINECS 250-825-7
    • 2-(2,6-dimethylphenoxy)-1-methylethylamine
    • KO-1173
    • DTXSID8048446
    • Prestwick0_000241
    • AB00053683_10
    • NCGC00015659-05
    • ETHYLAMINE, 1-METHYL-2-(2,6-XYLYLOXY)-
    • Spectrum_001602
    • SB45976
    • Mexiletine
    • 1-Methyl-2-(2,6-xylyloxy)ethylamine
    • Inchi: 1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
    • InChI-sleutel: VLPIATFUUWWMKC-UHFFFAOYSA-N
    • LACHT: O(C1C(C)=CC=CC=1C)CC(C)N

Berekende eigenschappen

  • Exacte massa: 179.13111
  • Monoisotopische massa: 179.131014166g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 3
  • Complexiteit: 139
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.1
  • Topologisch pooloppervlak: 35.2Ų

Experimentele eigenschappen

  • PSA: 35.25
  • LogboekP: 2.1
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